N-(1H-indol-2-ylcarbonyl)-L-alanine
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Overview
Description
N-(1H-indol-2-ylcarbonyl)-L-alanine: is a compound that features an indole moiety linked to an alanine residue. Indole derivatives are significant in both natural and synthetic products due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-2-ylcarbonyl)-L-alanine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another method involves the N-alkylation of indole derivatives, which can be performed using various alkylating agents under suitable conditions .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves scalable and efficient synthetic routes. One-pot, multistep regimens are favored for their efficiency in terms of time, cost, yield, and energy consumption . These methods often utilize commercially available starting materials and aim to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1H-indol-2-ylcarbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while reduction can produce indolines .
Scientific Research Applications
Chemistry: N-(1H-indol-2-ylcarbonyl)-L-alanine is used as a building block in the synthesis of various heterocyclic compounds. Its indole moiety makes it a versatile intermediate in organic synthesis .
Biology: In biological research, indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents. This compound may be investigated for its interactions with biological macromolecules .
Medicine: Indole derivatives have shown promise in the development of drugs for various diseases, including cancer, microbial infections, and neurological disorders. This compound could be explored for its pharmacological properties .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and polymers. This compound may find applications in the development of new materials .
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylcarbonyl)-L-alanine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison: N-(1H-indol-2-ylcarbonyl)-L-alanine is unique due to its specific structure, which combines an indole moiety with an alanine residue. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(1H-indol-2-ylcarbonyl)-beta-alanine and N-(1H-indol-2-ylcarbonyl)phenylalanine have different amino acid residues, which can influence their reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-(1H-indole-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)/t7-/m0/s1 |
InChI Key |
GLMNAEZCOPCAGN-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
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